3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol is a chemical compound with the molecular formula and a molecular weight of 262.4 g/mol. This compound is recognized for its potential applications in various scientific fields, particularly in chemistry and biology, where it serves as an intermediate in the synthesis of complex organic molecules and in studies involving receptor binding and neurotransmitter activity.
The compound is classified under organic compounds due to its structure, which includes a piperidine ring, a benzyl group, and an alcohol moiety. It can be sourced from chemical suppliers specializing in organic synthesis materials. Its unique combination of functional groups makes it valuable in both academic research and industrial applications.
The synthesis of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol typically involves several key steps:
Industrial production often utilizes continuous flow reactors to optimize reaction conditions for larger-scale synthesis, ensuring high yields and purity through advanced purification techniques such as chromatography.
The molecular structure of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 262.4 g/mol |
IUPAC Name | 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol |
InChI Key | Not specified |
This compound's structural uniqueness contributes to its reactivity and interaction with biological systems.
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol can undergo various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol involves its interaction with specific neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing signal transduction pathways within cells. This interaction can lead to either activation or inhibition of receptor functions, thereby affecting various physiological processes.
The physical properties of 3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol include:
Chemical properties include:
These properties make it suitable for various applications in both research and industrial settings.
3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol has several important applications:
Piperidine-benzyl derivatives constitute a structurally privileged scaffold in CNS drug discovery due to their versatile interactions with neurological targets. The 1-benzylpiperidine moiety, in particular, serves as a fundamental building block in numerous pharmacologically active compounds, ranging from acetylcholinesterase inhibitors to receptor modulators [4]. The structural motif of 3-[(1-benzylpiperidin-4-yl)(methyl)amino]propan-1-ol (CAS: 198823-22-2) exemplifies this tradition, featuring a tertiary amino linkage between the piperidine nitrogen and a propanol chain—a design strategy frequently employed to enhance blood-brain barrier (BBB) penetration and aqueous solubility [4]. Historically, such structural modifications have yielded compounds with improved pharmacokinetic profiles while retaining target affinity. The liquid physical form (oil) and 95% purity of this specific derivative [4] reflect optimization for synthetic handling and biological evaluation, consistent with medicinal chemistry objectives to balance lipophilicity (calculated LogP ≈ 1.8) and polar surface area for CNS bioavailability.
Table 1: Key Structural Features of Piperidine-Benzyl Derivatives
Structural Element | Role in Drug Design | Example in Target Compound |
---|---|---|
1-Benzylpiperidine core | Enhances CNS penetration | 1-Benzylpiperidin-4-yl group |
Tertiary amino linkage | Facilitates salt formation; Modulates basicity | Methylamino bridge (-N(CH₃)-) |
Hydroxyalkyl chain | Improves aqueous solubility; Hydrogen-bonding capacity | 3-Hydroxypropyl extension |
Aromatic systems | Enables π-π interactions with binding sites | Benzyl and pyridinyl rings |
The molecular architecture of 3-[(1-benzylpiperidin-4-yl)(methyl)amino]propan-1-ol (C₁₅H₂₄N₂O, MW 248.36 g/mol) integrates three critical pharmacophoric elements:
The canonical SMILES representation (OCCCN(C)C1CCN(CC2=CC=CC=C2)CC1) encodes this spatial arrangement, revealing how the propanol chain enables vectorial positioning of the hydroxyl group for specific hydrogen bonding [4]. Comparative analysis with structurally analogous compounds like 3-((pyridin-4-ylmethyl)amino)propan-1-ol (CAS: 7251-62-9, C₉H₁₄N₂O) [3] [9] demonstrates that benzyl substitution on the piperidine nitrogen significantly increases steric bulk and electron density, thereby altering target selectivity profiles toward neuromodulatory receptors over purely aminergic targets.
The structural features of 3-[(1-benzylpiperidin-4-yl)(methyl)amino]propan-1-ol align with established ligand requirements for two key neurological target classes:
NMDA Receptor Modulation: Piperidine-benzyl derivatives exhibit affinity for the ifenprodil-binding site of GluN2B-containing NMDA receptors, a non-competitive antagonistic site located at the NR1-NR2B subunit interface [2] [6]. The protonatable tertiary amine engages with Asp101 and Glu236 residues via ionic interactions, while the benzyl ring occupies a hydrophobic subpocket. The hydroxypropyl chain may extend toward solvent-accessible regions, reducing undesired channel pore blockade associated with neurotoxicity [2]. This targeted interaction is mechanistically significant because GluN2B-selective antagonists confer neuroprotection without abolishing NMDA receptor-mediated synaptic plasticity—a therapeutic advantage in stroke and neurodegenerative conditions [6].
Muscarinic Receptor Interactions: The 1-benzylpiperidine core resembles tropane alkaloids historically used in muscarinic ligand development [4]. Molecular docking simulations suggest that the benzyl group occupies the orthosteric site's deep hydrophobic cavity, while the protonated nitrogen forms a salt bridge with conserved Asp147 (mAChR M3). The flexible propanol linker allows the hydroxyl group to form hydrogen bonds with Thr231 and Tyr148, potentially conferring subtype selectivity [4]. This dual-target potential positions the compound as a template for developing multi-functional agents against complex disorders like Alzheimer's disease, where both glutamatergic and cholinergic dysfunction coexist [6].
Table 2: Neurological Target Engagement Rationale
Structural Feature | NMDA Receptor (GluN2B) | Muscarinic Receptors |
---|---|---|
Benzylpiperidine core | Binds hydrophobic NR1-NR2B interface | Mimics tropane alkaloid binding |
Tertiary amine | Ionic interaction with Glu236 | Salt bridge with Asp147 |
Hydroxypropyl chain | Reduces pore blockade risk | Hydrogen bonding with Thr231/Tyr148 |
Molecular weight (248.36 g/mol) | Facilitates BBB penetration (<500 Da) | Maintains Rule-of-Five compliance |
The compound's balanced amphiphilicity (LogP ≈ 1.8-2.2) [4] [9] and moderate hydrogen-bonding capacity (2 donors, 3 acceptors) [9] further support its potential to engage these CNS targets while maintaining favorable pharmacokinetic properties—a critical consideration absent in earlier generation NMDA antagonists like diarylguanidines (e.g., CNS 1261, LogD=2.19) [2] or rigid muscarinic analogs.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2